molecular formula C8H8F2O B3025566 (1S)-1-(3,4-difluorophenyl)ethan-1-ol CAS No. 126534-40-5

(1S)-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No. B3025566
M. Wt: 158.14 g/mol
InChI Key: WSIJRUFDDILTTN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


(1S)-1-(3,4-difluorophenyl)ethan-1-ol , also known as (S)-1-(3,4-difluorophenyl)ethanol , is an organic compound with the following chemical formula: C8H7F2O . It belongs to the class of alcohols and is characterized by the presence of a chiral center, resulting in two enantiomers: (S)- and ®-1-(3,4-difluorophenyl)ethanol.



Synthesis Analysis


The synthesis of this compound involves various methods, including asymmetric reduction of the corresponding ketone or aldehyde using chiral catalysts. Additionally, it can be prepared via Grignard reactions or other organometallic processes.



Molecular Structure Analysis


The molecular structure of (S)-1-(3,4-difluorophenyl)ethanol consists of a phenyl ring substituted with two fluorine atoms and an ethyl group attached to the chiral carbon. The stereochemistry at the chiral center determines its biological activity.



Chemical Reactions Analysis


(S)-1-(3,4-difluorophenyl)ethanol participates in various chemical reactions, including esterification, oxidation, and substitution reactions. Its reactivity depends on the functional groups present in the molecule.



Physical And Chemical Properties Analysis



  • Melting Point : The melting point of (S)-1-(3,4-difluorophenyl)ethanol is approximately 50°C .

  • Solubility : It is soluble in polar solvents like ethanol and acetone.

  • Boiling Point : The boiling point is around 200°C .


Scientific Research Applications

Chiral Intermediate Synthesis

(Guo et al., 2017) described the use of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a related compound, as a crucial chiral intermediate for synthesizing Ticagrelor, used in treating acute coronary syndromes. They developed an enzymatic process for its preparation, highlighting its potential in industrial applications due to its high productivity and environmentally friendly nature.

Fungicidal Activity

A study by (Kuzenkov & Zakharychev, 2009) on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally similar to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, demonstrated fungicidal activity, indicating potential applications in agrochemicals.

Coordination Chemistry

Research by (Steel & Sumby, 2003) explored the coordination chemistry of similar compounds, which could provide insights into the application of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in metallosupramolecular synthons.

Biocatalysis

A study on the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, by (Shimizu et al., 1996) suggests the potential of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in stereoselective synthesis and biocatalysis.

Chemical Synthesis

(Kavala et al., 2008) and (Fujitsu et al., 1982) explored reactions involving structurally similar compounds, indicating the relevance of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in organic synthesis and catalysis.

Pharmaceutical Research

(N. Devanna & K. S. Reddy, 2016) conducted a method development and validation study for quantitative determination of genotoxic impurities in fluconazole, a drug, using a related compound, showcasing potential applications in pharmaceutical quality control.

Environmental Applications

The work by (Hatzinger et al., 2017) on the biodegradation of 1,4-dioxane in aquifers and the potential application of similar compounds in environmental remediation suggests a possible environmental application for (1S)-1-(3,4-difluorophenyl)ethan-1-ol.

Radical Cation Studies

Research by (Eberson et al., 1997) on the solvent properties of hexafluoropropan-2-ol, a compound with some similarity to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, in stabilizing radical cations, indicates potential applications in spectroscopy and mechanistic studies.

Safety And Hazards



  • Toxicity : While specific toxicity data may vary, caution should be exercised when handling this compound.

  • Flammability : It is flammable, so proper storage and handling are essential.


Future Directions


Research on (S)-1-(3,4-difluorophenyl)ethanol continues to explore its applications in asymmetric synthesis, drug development, and material science. Further investigations into its biological activity and potential therapeutic uses are warranted.


properties

IUPAC Name

(1S)-1-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562638
Record name (1S)-1-(3,4-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3,4-difluorophenyl)ethan-1-ol

CAS RN

126534-40-5, 126534-41-6
Record name (αS)-3,4-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1S)-1-(3,4-Difluorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3,4-difluorophenyl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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